Methyl {[5-({[(methoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1H-benzimidazol-6-yl]amino}carbothioylcarbamate
Description
Methyl {[5-({[(methoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1H-benzimidazol-6-yl]amino}carbothioylcarbamate is a structurally complex benzimidazole-derived compound featuring multiple carbothioyl and methoxycarbonyl functional groups. Its synthesis likely involves multi-step reactions, including cyclization and carbothioamide formation, as inferred from analogous pathways in , where hydrazinecarbothioamides are synthesized via hydrazine hydrate and arylisothiocyanate treatment . The compound’s benzimidazole core is significant due to its prevalence in pharmaceuticals, particularly as antiparasitic and anticancer agents. However, its specific bioactivity remains unexplored in the provided evidence, necessitating comparative analysis with structurally related compounds.
Properties
CAS No. |
124635-46-7 |
|---|---|
Molecular Formula |
C14H16N6O4S2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl N-[[6-(methoxycarbonylcarbamothioylamino)-2-methyl-1H-benzimidazol-5-yl]carbamothioyl]carbamate |
InChI |
InChI=1S/C14H16N6O4S2/c1-6-15-7-4-9(17-11(25)19-13(21)23-2)10(5-8(7)16-6)18-12(26)20-14(22)24-3/h4-5H,1-3H3,(H,15,16)(H2,17,19,21,25)(H2,18,20,22,26) |
InChI Key |
KVODVAWXWLSOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1)NC(=S)NC(=O)OC)NC(=S)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[5-({[(methoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1H-benzimidazol-6-yl]amino}carbothioylcarbamate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include methoxycarbonyl chloride, thiourea, and methylamine. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl {[5-({[(methoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1H-benzimidazol-6-yl]amino}carbothioylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pH levels, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl {[5-({[(methoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1H-benzimidazol-6-yl]amino}carbothioylcarbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl {[5-({[(methoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1H-benzimidazol-6-yl]amino}carbothioylcarbamate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
Structural Analogues in Carbothioamide and Benzimidazole Families
5-((2-Aminothiazol-5-yl)(4-Nitrophenyl)Methyl)-6-Hydroxy-1,3-Dimethylpyrimidine-2,4(1H,3H)-Dione (4f) Structure: Combines a pyrimidine-dione core with aminothiazole and nitrophenyl substituents. Physical Properties: Melting point 206–208°C; HRMS [M + H]+ at m/z 448.1221 .
Methyl-2-Substitutedphenyl-1,3-Benzoxazole-5-Carboxylates (3a-e) Structure: Benzoxazole derivatives with aryl substituents and ester groups. Synthesis: Cyclization of methyl-3-amino-4-hydroxybenzoate with aryl acids . Relevance: Highlights the role of heterocyclic cores (benzoxazole vs. benzimidazole) in modulating reactivity.
Thiazolylmethyl Carbamate Analogs (e.g., Compounds l, m, w, x) Structure: Thiazole rings linked to carbamate groups, as seen in . Functional Groups: Ethoxycarbonylamino and hydroperoxypropan-2-yl substituents . Comparison: The thiazole moiety may confer distinct electronic properties compared to benzimidazole, influencing metabolic stability.
Physicochemical and Spectroscopic Comparisons
- Spectroscopy : NMR data for 4f (δ 8.25 ppm for aromatic protons) contrasts with benzimidazole derivatives, which typically show downfield shifts due to electron-withdrawing groups .
Functional Group Impact on Bioactivity
- Carbothioyl vs. Carbamate Groups : Carbothioyl groups (C=S) in the target compound may enhance metal-binding capacity compared to oxygen-based carbamates (C=O), as seen in hydrazinecarbothioamides .
- Benzimidazole vs. Thiazole Cores : Benzimidazoles exhibit planar aromaticity, favoring DNA intercalation, whereas thiazole-containing analogs (e.g., ) may target enzyme active sites via sulfur interactions .
Biological Activity
Methyl {[5-({[(methoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1H-benzimidazol-6-yl]amino}carbothioylcarbamate, with the CAS number 124635-46-7, is a compound of interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.
The molecular formula of the compound is C₁₄H₁₆N₆O₄S₂, with a molecular weight of 396.44 g/mol. The structure includes a benzimidazole core, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₆O₄S₂ |
| Molecular Weight | 396.44 g/mol |
| CAS Number | 124635-46-7 |
The compound exhibits its biological activity primarily through the inhibition of cell proliferation in various cancer cell lines. The benzimidazole moiety contributes to its ability to interact with cellular targets, leading to apoptosis and cell cycle arrest.
- Cytotoxicity : Studies have demonstrated that this compound has significant cytotoxic effects across multiple cancer types. For instance, it has shown growth inhibition concentrations (GI50) in the nanomolar range in 60 different cancer cell lines, indicating potent anticancer activity .
- Cell Cycle Arrest : Research indicates that treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle, suggesting a mechanism involving disruption of normal cell cycle progression .
- Apoptosis Induction : Morphological changes observed in treated cells, such as giant cells with multiple nuclei and disruption of nuclear envelopes, indicate that the compound induces apoptosis .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Neuroblastoma and Glioblastoma : In a study assessing its efficacy against neuroblastoma and glioblastoma cell lines, the compound exhibited lethal concentrations (LC50) significantly lower than existing treatments. For example, in glioblastoma U87 cells, an LC50 value was recorded at approximately 200 nM, which is at least 15 times lower than that for other tested compounds .
- Combination Therapy : The compound was also evaluated in combination with radiation therapy. When combined with a 4-Gy radiation dose, less than 0.5% of treated cells retained reproductive integrity, highlighting its potential as a radiosensitizer .
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Findings |
|---|---|
| Cytotoxicity | GI50 values in nanomolar range |
| Cell Cycle Arrest | Accumulation in G2/M phase |
| Apoptosis | Induction evidenced by morphological changes |
| Efficacy | LC50 values significantly lower than existing therapies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
